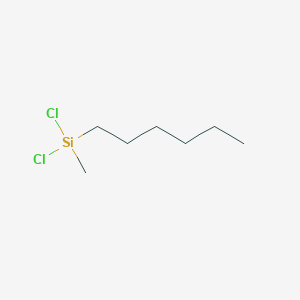

Hexylmethyldichlorosilane

Descripción general

Descripción

Hexylmethyldichlorosilane is an organosilicon compound with the molecular formula C₇H₁₆Cl₂Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of silicon-chlorine bonds, which makes it a valuable intermediate in the synthesis of other organosilicon compounds.

Métodos De Preparación

Hexylmethyldichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of hexylmagnesium bromide with methyltrichlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include a temperature range of 0-50°C and the use of a solvent like tetrahydrofuran.

Industrial production methods may involve the direct chlorination of hexylmethylsilane in the presence of a catalyst. This method allows for the large-scale production of dichlorohexylmethylsilane with high yield and purity.

Análisis De Reacciones Químicas

Hexylmethyldichlorosilane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other groups, such as alkoxy or amino groups, using reagents like alcohols or amines.

Hydrolysis: In the presence of water, dichlorohexylmethylsilane hydrolyzes to form hexylmethylsilanediol and hydrochloric acid.

Reduction: The compound can be reduced to hexylmethylsilane using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran, catalysts such as platinum or palladium, and temperature ranges from -20°C to 100°C. Major products formed from these reactions include hexylmethylsilanediol, hexylmethylsilane, and various substituted organosilicon compounds.

Aplicaciones Científicas De Investigación

Material Science and Polymer Synthesis

Hexylmethyldichlorosilane is primarily utilized in the synthesis of polysilanes and siloxane-based materials. These materials are known for their unique mechanical and thermal properties, making them suitable for various applications.

This compound is employed for surface modification of various substrates, including glass, metals, and polymers. Its ability to form siloxane bonds allows it to create hydrophobic surfaces, which are beneficial in various applications such as coatings and adhesives.

Hydrophobic Coatings

The application of this compound results in surfaces that repel water and other polar substances. This property is particularly useful in the development of anti-fogging coatings for optical devices and protective coatings for electronic components .

Biomedical Applications

Recent studies have indicated potential biomedical applications for this compound derivatives. The functionalization of surfaces with this compound can enhance biocompatibility and promote cell adhesion, making it a candidate for use in medical devices and implants.

Cell Culture Substrates

By modifying culture plates with this compound, researchers have observed improved cell attachment and proliferation rates. This is crucial for tissue engineering applications where cell viability is paramount .

Case Studies

Several case studies illustrate the effectiveness of this compound in practical applications:

-

Case Study 1: Polysilane Synthesis

In a controlled laboratory setting, this compound was used to synthesize a series of polysilanes with varying degrees of polymerization. The resulting materials demonstrated superior thermal stability compared to conventional polymers, making them ideal for high-temperature applications . -

Case Study 2: Surface Treatment

A study on the application of this compound for glass surface treatment showed a significant reduction in water contact angles, indicating enhanced hydrophobicity. This treatment was effective in preventing moisture accumulation on optical lenses .

Mecanismo De Acción

The mechanism of action of dichlorohexylmethylsilane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. This reactivity allows the compound to modify other molecules and form new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.

Comparación Con Compuestos Similares

Hexylmethyldichlorosilane can be compared with other similar compounds, such as dichloromethylsilane and dichlorophenylmethylsilane. While all these compounds contain silicon-chlorine bonds, dichlorohexylmethylsilane is unique due to the presence of a hexyl group, which imparts different physical and chemical properties. For example, dichlorohexylmethylsilane has a higher boiling point and different solubility characteristics compared to dichloromethylsilane and dichlorophenylmethylsilane.

Similar compounds include:

- Dichloromethylsilane

- Dichlorophenylmethylsilane

- Dichlorooctylmethylsilane

These compounds share similar reactivity but differ in their alkyl or aryl substituents, which influence their specific applications and properties.

Actividad Biológica

Hexylmethyldichlorosilane (HMDS) is a silane compound with the molecular formula CHClSi. It is primarily used in industrial applications, particularly in the synthesis of siloxanes and as a coupling agent in various chemical processes. This article focuses on its biological activity, including its toxicity, potential therapeutic applications, and catalytic properties.

This compound is characterized by its high reactivity due to the presence of chlorine atoms, which can lead to significant biological interactions. The compound has been noted for its corrosive nature and potential health hazards. According to safety data, it is classified as dangerous with hazard statements indicating that it is corrosive to the respiratory tract and reacts violently with water .

Toxicological Data

- Acute Toxicity : Exposure can result in respiratory irritation, skin burns, and eye damage. Inhalation of vapors may lead to severe respiratory distress.

- Environmental Impact : The compound decomposes in water, which raises concerns about its environmental persistence and potential bioaccumulation.

Biological Activity

Research into the biological activity of HMDS is limited; however, its derivatives and related silanes have been studied for their potential applications in medicinal chemistry and materials science.

Catalytic Activity

This compound has been investigated for its role in hydrosilylation reactions, particularly when used as a precursor or reagent in catalyzed reactions with alkenes. Studies indicate that HMDS can facilitate the formation of siloxanes through reactions with various alkenes under controlled conditions .

| Catalyst | Substrate | Yield (%) | Selectivity (%) | Turnover Number (TON) |

|---|---|---|---|---|

| FeO@SiO-EDTA@Pt | 1-Hexene | 99.4 | 99 | 662733 |

| FeO@SiO-DTPA@Pt | 1-Hexene | 98.77 | 99 | 579947 |

The above table summarizes findings from studies where HMDS was utilized in hydrosilylation reactions, showcasing its efficiency as a catalyst when supported on platinum-based catalysts .

Case Studies

- Hydrosilylation of Alkenes : In a study involving the hydrosilylation of 1-hexene with methyldichlorosilane using platinum catalysts supported on silica, yields exceeded 90% with selectivities greater than 99%. These results suggest that HMDS can effectively participate in catalytic processes that enhance the formation of siloxane bonds .

- Reusability and Stability : Research has demonstrated that certain platinum catalysts can be reused multiple times without significant loss of activity or selectivity when reacting with HMDS. This characteristic is crucial for industrial applications where cost-effectiveness and sustainability are priorities .

Potential Therapeutic Applications

While direct studies on the therapeutic applications of this compound are sparse, its structural analogs have shown promise in drug delivery systems and as precursors for bioactive compounds. Silanes are often explored for their ability to modify surfaces for improved biocompatibility and drug release profiles.

Propiedades

IUPAC Name |

dichloro-hexyl-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16Cl2Si/c1-3-4-5-6-7-10(2,8)9/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRMHVJQWMXYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88002-83-9 | |

| Record name | Silane, dichlorohexylmethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88002-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90884770 | |

| Record name | Silane, dichlorohexylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14799-94-1 | |

| Record name | Dichlorohexylmethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14799-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexylmethyldichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014799941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichlorohexylmethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dichlorohexylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXYLMETHYLDICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/798Y7DR4MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.